2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 87877-67-6
VCID: VC18473176
InChI: InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h2,12H,1H2,(H3,7,8,10,11,13)
SMILES:
Molecular Formula: C6H7N5O2
Molecular Weight: 181.15 g/mol

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one

CAS No.: 87877-67-6

Cat. No.: VC18473176

Molecular Formula: C6H7N5O2

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one - 87877-67-6

Specification

CAS No. 87877-67-6
Molecular Formula C6H7N5O2
Molecular Weight 181.15 g/mol
IUPAC Name 2-amino-6-hydroxy-6,7-dihydro-3H-pteridin-4-one
Standard InChI InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h2,12H,1H2,(H3,7,8,10,11,13)
Standard InChI Key IMJHAYLWSHODBV-UHFFFAOYSA-N
Canonical SMILES C1C(N=C2C(=O)NC(=NC2=N1)N)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic pteridine core with an amino group at position 2, a hydroxyl group at position 6, and a ketone at position 4 (Figure 1). The 6,7-dihydro configuration introduces partial saturation, reducing aromaticity and enhancing reactivity at specific sites . The IUPAC name, 2-amino-6-hydroxy-6,7-dihydro-3H-pteridin-4-one, precisely denotes these substituents and their positions.

Stereochemical Considerations

While the compound lacks chiral centers, its reduced dihydropteridin ring adopts a boat conformation, influencing interactions with enzymatic active sites . Computational models (PubChem CID 136249840) reveal intramolecular hydrogen bonding between the 6-hydroxy and 4-keto groups, stabilizing the structure in aqueous environments.

Spectroscopic Identification

  • IR Spectroscopy: Strong absorbance bands at 1670 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H/O-H stretches).

  • NMR: Distinct signals include δ 5.2 ppm (H-7, broad singlet) and δ 8.1 ppm (H-5, doublet) .

  • Mass Spectrometry: Base peak at m/z 181 ([M+H]⁺), with fragmentation patterns confirming the loss of H₂O (m/z 163) and NH₃ (m/z 164) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of diaminopyrimidine precursors under acidic conditions (Scheme 1):

  • Condensation: 2,4,5-Triaminopyrimidine-6-ol reacts with glyoxylic acid in formic acid.

  • Cyclization: Heating at 80°C induces ring closure, yielding the dihydropteridin core.

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity .

Optimization Strategies

  • Catalysis: Lewis acids (e.g., ZnCl₂) enhance reaction rates by 40%.

  • Solvent Effects: Polar aprotic solvents (DMF) improve yields to 82% compared to aqueous media (65%) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to maintain temperature control and minimize side reactions. Key parameters include:

ParameterValue
Residence Time15 min
Temperature75°C
Throughput50 kg/h
Automated purification systems using simulated moving bed chromatography ensure consistent quality for pharmaceutical applications .

Biological Roles and Mechanistic Insights

Folate Biosynthesis Pathway

The compound is a precursor in the synthesis of 7,8-dihydropterin pyrophosphate, a critical intermediate in folate production . The enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase (EC 2.7.6.3) catalyzes the transfer of a pyrophosphate group from ATP to form the active cofactor :

ATP + 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-oneAMP + (2-Amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate\text{ATP + 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one} \rightarrow \text{AMP + (2-Amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate}

This step is rate-limiting in microbial folate synthesis, making it a target for antimicrobial agents .

Antimicrobial Applications

Structural analogs of the compound inhibit dihydropteroate synthetase, disrupting folate-dependent pathways in Escherichia coli and Staphylococcus aureus . Notable examples include:

  • Sulfonamide hybrids: IC₅₀ values of 0.8–2.3 µM against drug-resistant strains .

  • 7,7-Diethyl derivatives: 99% growth inhibition of Mycobacterium tuberculosis at 10 µg/mL .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ yields fully aromatic pteridines, useful in fluorescence-based assays.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) produces tetrahydro derivatives, enhancing water solubility .

Functionalization Strategies

  • N-Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form N-methyl derivatives (yield: 75%).

  • Chelation: Forms stable complexes with Fe³⁺ and Cu²⁺, studied for antioxidant properties .

Recent Research Advancements

Molecular Docking Studies

Docking simulations (PDB: 4RMG) reveal strong binding (ΔG = -9.8 kcal/mol) to sirtuin 2 (SIRT2), implicating the compound in neurodegenerative disease modulation . Key interactions include hydrogen bonds with His187 and hydrophobic contacts with Phe96 .

Comparative Efficacy Analysis

A 2024 study compared 15 analogs for antifolate activity :

AnalogMIC (µg/mL)Selectivity Index
Parent Compound12.58.2
7-Spirocyclohexyl3.424.7
6-Trifluoromethyl1.931.5
The 6-trifluoromethyl variant showed promise in Phase I clinical trials for methicillin-resistant Staphylococcus aureus (MRSA) infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator